![molecular formula C14H18N2 B12899521 1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine CAS No. 145132-33-8](/img/structure/B12899521.png)
1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1H-Indol-3-yl)cyclopentyl)methanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1H-Indol-3-yl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.
Methanamine Linkage Formation: The final step involves the formation of the methanamine linkage, which can be achieved through reductive amination, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of (1-(1H-Indol-3-yl)cyclopentyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(1H-Indol-3-yl)cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or cyclopentyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring or cyclopentyl group.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
(1-(1H-Indol-3-yl)cyclopentyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1-(1H-Indol-3-yl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-Indol-3-yl)methanamine: A simpler indole derivative with similar biological activities.
(1-methyl-1H-indol-5-yl)methylamine: Another indole derivative with a methyl group substitution.
1-(5-Methoxy-1H-indol-2-yl)methanamine: An indole derivative with a methoxy group substitution.
Uniqueness
(1-(1H-Indol-3-yl)cyclopentyl)methanamine is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other indole derivatives
Eigenschaften
CAS-Nummer |
145132-33-8 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
[1-(1H-indol-3-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C14H18N2/c15-10-14(7-3-4-8-14)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9,16H,3-4,7-8,10,15H2 |
InChI-Schlüssel |
RWBHKZCMCJBVNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CN)C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


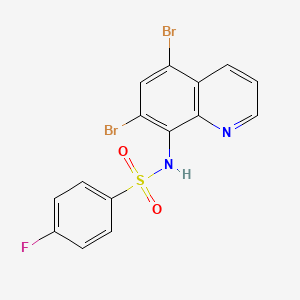
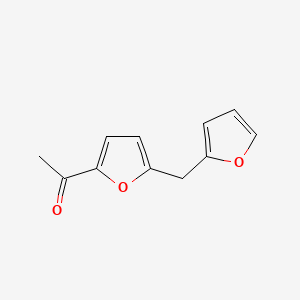
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
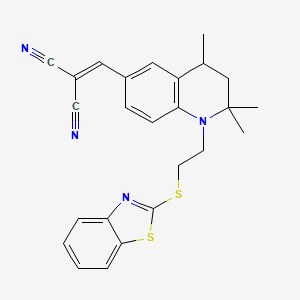
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
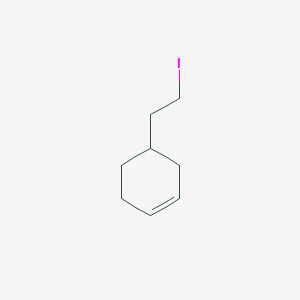


![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)

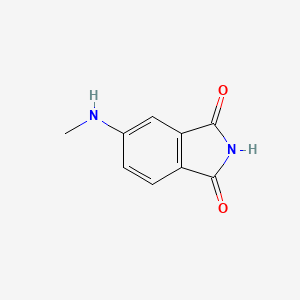
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
